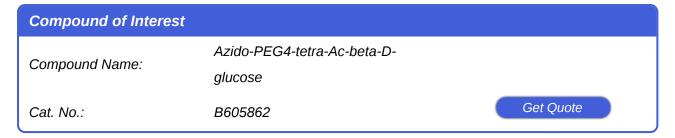


Comparative NMR Characterization Guide: Azido-PEG4-tetra-Ac-beta-D-glucose and Alternatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) characteristics of **Azido-PEG4-tetra-Ac-beta-D-glucose**, a key bifunctional linker in bioconjugation and drug delivery, with its relevant alternatives. The data presented herein, including detailed ¹H and ¹³C NMR chemical shifts, is intended to facilitate compound identification, purity assessment, and quality control in research and development settings.

Introduction

Azido-PEG4-tetra-Ac-beta-D-glucose is a heterobifunctional molecule that incorporates a terminal azide group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a per-acetylated glucose moiety. The beta-anomeric configuration is often preferred for specific biological targeting applications. Accurate NMR characterization is paramount to verify the structure and purity of this reagent and to distinguish it from structurally similar alternatives. This guide presents a comparative analysis of its NMR data alongside predicted data for key alternatives to aid researchers in their analytical endeavors.

NMR Data Comparison







The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for **Azido-PEG4-tetra-Ac-beta-D-glucose** and its alternatives. The data for the primary compound is a predicted spectrum based on the analysis of its constituent fragments (azido-PEG linkers and acetylated glucose), as direct experimental spectra are not readily available in the public domain. This prediction is supported by extensive data on similar structures.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison in CDCl₃



Assignment	Azido-PEG4- tetra-Ac-beta-D- glucose (Predicted)	Alternative 1: Azido-PEG3- tetra-Ac-beta-D- glucose (Predicted)	Alternative 2: Azido-PEG4- beta-D-glucose (Predicted)	Alternative 3: Azido-PEG4- tetra-Ac-alpha- D-glucose (Predicted)
Glucose Moiety				
H-1	~4.58 (d, J ≈ 8.0 Hz)	~4.58 (d, J ≈ 8.0 Hz)	~4.40 (d, J ≈ 7.8 Hz)	~5.20 (d, J ≈ 3.5 Hz)
H-2	~5.08 (t, J ≈ 9.5 Hz)	~5.08 (t, J ≈ 9.5 Hz)	~3.30-3.50 (m)	~4.85 (dd, J ≈ 10.0, 3.5 Hz)
H-3	~5.20 (t, J ≈ 9.5 Hz)	~5.20 (t, J ≈ 9.5 Hz)	~3.30-3.50 (m)	~5.45 (t, J ≈ 10.0 Hz)
H-4	~5.05 (t, J ≈ 9.5 Hz)	~5.05 (t, J ≈ 9.5 Hz)	~3.30-3.50 (m)	~5.00 (t, J ≈ 10.0 Hz)
H-5	~3.75 (m)	~3.75 (m)	~3.30-3.50 (m)	~4.05 (m)
H-6a	~4.25 (dd, J ≈ 12.0, 4.5 Hz)	~4.25 (dd, J ≈ 12.0, 4.5 Hz)	~3.85 (dd, J ≈ 12.0, 2.0 Hz)	~4.28 (dd, J ≈ 12.5, 4.5 Hz)
H-6b	~4.15 (dd, J ≈ 12.0, 2.0 Hz)	~4.15 (dd, J ≈ 12.0, 2.0 Hz)	~3.70 (dd, J ≈ 12.0, 5.5 Hz)	~4.10 (dd, J ≈ 12.5, 2.5 Hz)
Acetyl Groups				
4 x CH₃CO	~2.00-2.10 (4s)	~2.00-2.10 (4s)	-	~2.00-2.15 (4s)
PEG Spacer				
N3-CH2	~3.38 (t, J ≈ 5.0 Hz)	~3.38 (t, J ≈ 5.0 Hz)	~3.38 (t, J ≈ 5.0 Hz)	~3.38 (t, J ≈ 5.0 Hz)
O-CH ₂ (PEG)	~3.60-3.75 (m)	~3.60-3.75 (m)	~3.60-3.75 (m)	~3.60-3.75 (m)
O-CH ₂ (adjacent to glucose)	~3.95 (m), ~3.65 (m)	~3.95 (m), ~3.65 (m)	~3.95 (m), ~3.65 (m)	~3.95 (m), ~3.65 (m)

Table 2: ^{13}C NMR Chemical Shift ($\delta,$ ppm) Comparison in CDCl $_{3}$



Assignment	Azido-PEG4- tetra-Ac-beta-D- glucose (Predicted)	Alternative 1: Azido-PEG3- tetra-Ac-beta-D- glucose (Predicted)	Alternative 2: Azido-PEG4- beta-D-glucose (Predicted)	Alternative 3: Azido-PEG4- tetra-Ac-alpha- D-glucose (Predicted)
Glucose Moiety				
C-1	~101.0	~101.0	~103.5	~95.5
C-2	~71.5	~71.5	~74.0	~69.8
C-3	~72.8	~72.8	~76.5	~70.5
C-4	~68.3	~68.3	~70.5	~68.0
C-5	~72.0	~72.0	~76.0	~66.5
C-6	~61.8	~61.8	~61.5	~61.5
Acetyl Groups				
4 x C=O	~169.0-170.5	~169.0-170.5	-	~169.0-170.5
4 x CH₃	~20.5-21.0	~20.5-21.0	-	~20.5-21.0
PEG Spacer				
N ₃ -CH ₂	~50.7	~50.7	~50.7	~50.7
O-CH ₂ (PEG)	~70.0-71.0	~70.0-71.0	~70.0-71.0	~70.0-71.0
O-CH ₂ (adjacent to glucose)	~69.5	~69.5	~69.5	~69.5

Experimental Protocols

Standard NMR protocols for the characterization of small to medium-sized organic molecules are applicable.

- 1. Sample Preparation:
- Weigh 5-10 mg of the compound.



- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- 2. ¹H NMR Spectroscopy:
- Spectrometer: 400 MHz or higher field instrument.
- Solvent: CDCl₃.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').
- Number of Scans (NS): 16 to 64, depending on sample concentration.
- Relaxation Delay (D1): 1-5 seconds.
- Acquisition Time (AQ): ~3-4 seconds.
- Spectral Width (SW): -2 to 12 ppm.
- Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ at 7.26 ppm.
- 3. ¹³C{¹H} NMR Spectroscopy:
- Spectrometer: 400 MHz or higher field instrument (operating at ~100 MHz for ¹³C).
- Solvent: CDCl3.
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
- Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
- Relaxation Delay (D1): 2-5 seconds.



- Acquisition Time (AQ): ~1-2 seconds.
- Spectral Width (SW): -10 to 220 ppm.
- Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.

Visualization of Key Structural Relationships

The following diagrams illustrate the key structural components and the logical workflow for NMR-based characterization.

Tetra-acetyl-beta-D-glucose

Pyranose Ring (H1-H6, C1-C6)

Glycosidic Linkage

Azido-PEG4 Linker

PEG4 Chain (-O(CH2CH2O)4-)

Terminal Linkage

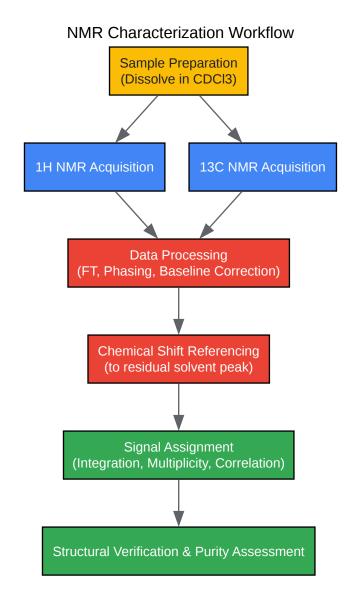
Azide Group (-N3)

Key Moieties of Azido-PEG4-tetra-Ac-beta-D-glucose

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Caption: Structural components of the target molecule.





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Caption: General workflow for NMR analysis.





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Caption: Differentiating isomers by NMR.







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